Hydrocortisone 17,21-Methyl Orthobutyrate is a synthetic derivative of hydrocortisone, a corticosteroid hormone produced by the adrenal cortex. This compound is notable for its enhanced pharmacological properties compared to hydrocortisone itself, primarily due to the introduction of the methyl butyrate group at the 17 and 21 positions. This modification increases lipophilicity, which enhances receptor affinity and bioavailability. Hydrocortisone 17,21-Methyl Orthobutyrate is primarily used in the treatment of inflammatory conditions, offering anti-inflammatory and immunosuppressive effects with reduced side effects compared to traditional corticosteroids .
Hydrocortisone 17,21-Methyl Orthobutyrate belongs to the class of corticosteroids, which are steroid hormones that play a crucial role in regulating various physiological processes, including inflammation and immune response. It is classified under glucocorticoids due to its effects on glucose metabolism and its anti-inflammatory properties. The compound can be synthesized from hydrocortisone through specific chemical reactions involving esterification processes .
The synthesis of Hydrocortisone 17,21-Methyl Orthobutyrate typically involves an esterification reaction where hydrocortisone is reacted with butyryl chloride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine. The reaction proceeds under controlled conditions (0-5°C) to ensure selectivity and yield .
The molecular formula of Hydrocortisone 17,21-Methyl Orthobutyrate is with a molecular weight of approximately 432.557 g/mol. The structure features multiple rings typical of steroid compounds, including cyclohexane and cyclopentane rings in specific conformations (chair and half-chair) that influence its biological activity .
Hydrocortisone 17,21-Methyl Orthobutyrate undergoes various chemical reactions typical of steroids, including hydrolysis, oxidation, and conjugation reactions. These reactions can modify its activity and pharmacokinetics:
The mechanism by which Hydrocortisone 17,21-Methyl Orthobutyrate exerts its effects involves binding to the cytosolic glucocorticoid receptor. Upon binding:
The compound promotes the synthesis of lipocortins that inhibit phospholipase A2, thereby reducing arachidonic acid release and subsequent eicosanoid production (prostaglandins and leukotrienes), leading to decreased inflammation .
Relevant analyses include high-performance liquid chromatography for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation .
Hydrocortisone 17,21-Methyl Orthobutyrate has significant applications in clinical settings:
This compound exemplifies the advancements in synthetic corticosteroid development aimed at enhancing therapeutic efficacy while minimizing adverse effects associated with traditional steroid therapies.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3